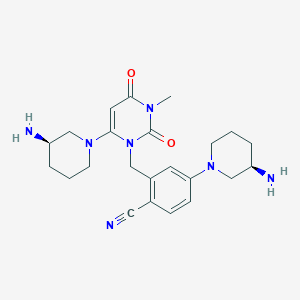

4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name 4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile systematically describes the compound's architecture through sequential locants and functional group prioritization. The parent structure is benzonitrile , with substitutions at positions 2 and 4 of the aromatic ring:

- Position 4 : Contains an (R)-3-aminopiperidin-1-yl group, where the piperidine nitrogen connects to the benzene ring. The stereochemical descriptor (R) specifies the absolute configuration at the piperidine's third carbon bearing the amino group.

- Position 2 : Features a methylene bridge (-CH2-) linking to a 6-substituted pyrimidine-dione moiety. The pyrimidine ring contains:

- Position 6 : Second (R)-3-aminopiperidin-1-yl group

- Position 3 : Methyl substituent

- Positions 2 and 4 : Ketone oxygen atoms (dioxo groups)

The stereochemical consistency between both piperidine rings ensures spatial uniformity, as evidenced by the (R) configuration at both C3 positions. This precise stereodescriptor usage prevents ambiguity in three-dimensional representation, crucial for structure-activity relationship studies.

CAS Registry Number and Alternative Identifiers

The compound's chemical identity is unambiguously defined through multiple registry systems:

| Identifier Type | Value | Source Authority |

|---|---|---|

| CAS Registry Number | 1917324-14-1 | Chemical Abstracts Service |

| PubChem CID | 154705587 | National Center for Biotechnology Information |

| Synonymous Designation | CS-0165148 | Collaborative Scientific Platforms |

The CAS Registry Number 1917324-14-1 serves as the universal identifier across regulatory and research databases. PubChem's Substance ID (SID) and Compound ID (CID) systems further facilitate cross-referencing in bioactivity studies. Alternative designations like CS-0165148 appear in specialized chemical inventories, though less frequently cited in primary literature.

Structural Relationship to Pyrimidine-Dione Derivatives

The compound's pyrimidine-dione core (3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl ) positions it within the dihydropyrimidinone pharmacophore family, known for diverse biological activities. Key structural comparisons with canonical pyrimidine-diones include:

- Core Modification : Unlike simpler dihydropyrimidinones, this derivative features dual aminopiperidine substitutions at position 6 of the heterocycle and position 4 of the benzonitrile ring. The methyl group at pyrimidine position 3 prevents keto-enol tautomerism, stabilizing the dioxo configuration.

- Stereochemical Complexity : Most pyrimidine-dione derivatives exhibit planar chirality, but this compound introduces two stereogenic centers from the (R)-configured piperidine rings. This doubles the potential for stereospecific interactions compared to non-chiral analogs.

- Benzonitrile Integration : The ortho-substituted benzonitrile group extends conjugation possibilities absent in traditional dihydropyrimidinones. This aromatic system may participate in π-π stacking interactions or serve as a hydrogen bond acceptor via the nitrile group.

The structural evolution from basic pyrimidine-diones to this compound demonstrates three key design strategies:

- Spatial control through stereospecific aminopiperidine attachments

- Electronic modulation via electron-withdrawing nitrile and ketone groups

- Steric stabilization using methyl and piperidine substituents

Properties

Molecular Formula |

C23H31N7O2 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

4-[(3R)-3-aminopiperidin-1-yl]-2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C23H31N7O2/c1-27-22(31)11-21(29-9-3-5-19(26)15-29)30(23(27)32)13-17-10-20(7-6-16(17)12-24)28-8-2-4-18(25)14-28/h6-7,10-11,18-19H,2-5,8-9,13-15,25-26H2,1H3/t18-,19-/m1/s1 |

InChI Key |

WORXPYUKOKSDID-RTBURBONSA-N |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCC[C@H](C3)N)C#N)N4CCC[C@H](C4)N |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)N3CCCC(C3)N)C#N)N4CCCC(C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product in high purity.

Chemical Reactions Analysis

Reactivity of Aminopiperidine Moieties

The two (R)-3-aminopiperidin-1-yl groups are primary amines with nucleophilic character. Key reactions include:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Salt Formation | Reaction with HCl or carboxylic acids | Hydrochloride salts (e.g., CID 44590827) or carboxylate salts (e.g., benzoate salt CAS 850649-62-6) . |

| Acylation | Acyl chlorides or anhydrides | Amide derivatives via nucleophilic substitution at the primary amine. |

| Alkylation | Alkyl halides | Secondary or tertiary amines, potentially altering pharmacokinetic properties. |

Pyrimidinedione Core Reactivity

The 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group is electrophilic at the carbonyl carbons. Reactions include:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Nucleophilic Substitution | Amines or alcohols | Substitution at C2 or C4 positions, forming urea or carbamate derivatives. |

| Tautomerization | Acidic or basic media | Keto-enol tautomerism, potentially stabilizing specific conformations. |

Benzonitrile Group Reactivity

The nitrile group (-C≡N) is susceptible to hydrolysis and reduction:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis | Strong acids (H₂SO₄) or bases | Benzoic acid (via amide intermediate) under acidic conditions; primary amide under basic conditions. |

| Reduction | LiAlH₄ or catalytic hydrogenation | Benzylamine derivative. |

Synthetic and Stability Considerations

-

Salt Formation : The compound’s hydrochloride (CID 44590827) and benzoate (CAS 850649-62-6) salts are documented, indicating stability and solubility enhancements via ionic interactions .

-

DPP-4 Inhibition : Structural analogs like Alogliptin (a DPP-4 inhibitor) suggest that the pyrimidinedione core and aminopiperidine groups are critical for enzyme binding, likely via hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds containing piperidine structures have been explored for their neuroprotective effects. The presence of the aminopiperidine moiety in this compound suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that derivatives of piperidine can enhance cognitive function and neuroprotection by modulating neurotransmitter systems .

Anticancer Activity

The dioxopyrimidine component of the compound is associated with antitumor activity. Compounds with similar structures have been investigated for their ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms . Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. The ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes makes such compounds valuable in developing new antibiotics . This specific compound's benzonitrile group may enhance its efficacy against resistant strains of bacteria.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored various piperidine derivatives, demonstrating their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that modifications similar to those present in this compound could enhance AChE inhibition, leading to improved cognitive outcomes in animal models .

Case Study 2: Antitumor Activity

In a research article from Cancer Research, a derivative of the dioxopyrimidine structure was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that the compound may possess similar mechanisms of action, warranting further investigation into its anticancer properties .

Case Study 3: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various benzonitrile derivatives against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects on bacterial growth, indicating that this compound could be developed into a novel antibiotic agent .

Mechanism of Action

The mechanism of action of 4-(®-3-Aminopiperidin-1-yl)-2-((6-(®-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Features :

- Molecular Weight : ~500 g/mol (exact value depends on isotopic composition).

- Mechanism: The compound likely mimics sitagliptin, a known DPP-4 inhibitor, by interacting with the enzyme’s active site through hydrogen bonding (via aminopiperidine groups) and π-π stacking (via the benzonitrile aromatic ring) .

Comparison with Similar Compounds

The compound belongs to a class of DPP-4 inhibitors and structural analogs with modifications in the aminopiperidine substituents, aromatic rings, or stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Stereochemistry :

Substituent Effects :

- Dual Aminopiperidine Moieties: The bis-aminopiperidine design in the target compound improves target engagement by occupying multiple subpockets in the DPP-4 active site, as visualized in ’s interaction diagrams .

Crystallinity :

- The patented crystalline form of the target compound () offers superior pharmacokinetic properties (e.g., bioavailability, shelf-life) compared to amorphous analogs like 2-(2-(4-aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile () .

Bioactivity Data

Biological Activity

The compound 4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile , also known as SYR-322, is a piperidine derivative with potential applications in pharmacology. Its structure suggests multiple points of interaction with biological targets, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 461.51 g/mol. The compound features a complex arrangement of functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.51 g/mol |

| CAS Number | 850649-62-6 |

Research indicates that compounds similar to 4-((R)-3-Aminopiperidin-1-yl)-2-((6-((R)-3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile exhibit significant inhibition of key enzymes involved in various pathological processes:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This enzyme is implicated in Alzheimer's disease and other neurodegenerative disorders. Inhibitors of GSK-3β can potentially reduce tau phosphorylation and amyloid plaque formation .

- Cholinesterase Inhibition : Some studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- In vitro Studies : A series of piperidine derivatives were tested for their inhibitory effects on GSK-3β, revealing structure–activity relationships that highlight the importance of specific substituents for enhanced potency .

- Neuroprotective Effects : Compounds similar to this piperidine derivative have shown promise in protecting neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .

- Anticancer Activity : Research has indicated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Answer:

The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. Key intermediates include (R)-3-aminopiperidine and substituted dihydropyrimidinone scaffolds. For example, intermediates like (R)-2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-dihydropyrimidin-1(2H)-yl]methyl]benzonitrile are prepared under reflux conditions using polar aprotic solvents (e.g., DMF) . Characterization involves IR spectroscopy (to confirm amine and nitrile groups) and GC-MS (to detect molecular ions, though intensity may be low due to thermal instability ). Purity is assessed via HPLC with ammonium acetate buffer (pH 6.5) and UV detection .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (ICReDD’s approach) predict optimal reaction conditions, such as solvent polarity, temperature, and steric effects on the piperidine-pyrimidinone linkage . Machine learning models (COMSOL Multiphysics) simulate reaction kinetics to minimize byproducts, while molecular docking identifies steric clashes in intermediates . Virtual screening of protecting groups for the aminopiperidine moiety can reduce side reactions .

Basic: What analytical techniques are critical for verifying structural integrity?

Answer:

- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- GC-MS : Detects molecular ions (e.g., [M+H]⁺) despite low intensity (~0.5–8%) due to thermal decomposition .

- HPLC : Uses C18 columns with ammonium acetate (pH 6.5) and methanol gradients to resolve enantiomers and quantify purity (>98%) .

Advanced: How can polymorphic forms of the compound be identified and controlled?

Answer:

Polymorphs are characterized via PXRD (to distinguish crystalline vs. amorphous forms) and DSC (to study thermal transitions). The patent application ( ) specifies recrystallization from ethanol/water mixtures to isolate the thermodynamically stable Form I. Solvent antisolvent (SAS) precipitation under controlled supersaturation minimizes metastable forms.

Basic: What safety protocols are required for handling this compound?

Answer:

Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Work in a fume hood to avoid nitrile vapor exposure. First aid measures include flushing eyes with water for 15 minutes and consulting a physician if ingested .

Advanced: How can conflicting spectral data (e.g., low GC-MS ion intensity) be resolved?

Answer:

Low ion intensity in GC-MS suggests thermal lability. Mitigate this by:

- Derivatizing the compound (e.g., silylation of amines) to enhance volatility.

- Switching to LC-MS with electrospray ionization (ESI) to preserve molecular integrity .

- Cross-validating with NMR (¹H/¹³C) and HRMS to confirm molecular weight and connectivity .

Basic: What regulatory standards apply to impurity profiling?

Answer:

Follow ICH Q3A/B guidelines for identifying and quantifying impurities. Use HPLC-UV/HRMS to detect impurities at ≥0.10% thresholds. Residual solvents (e.g., DMF) must comply with ICH Q3C limits, verified via headspace GC-MS .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Molecular dynamics (MD) simulations assess the rigidity of the piperidine-pyrimidinone scaffold and its impact on target binding.

- Replace the benzonitrile group with bioisosteres (e.g., tetrazole) to enhance solubility without losing potency.

- Free-energy perturbation (FEP) predicts binding affinity changes when modifying the 3-methyl group on the pyrimidinone ring .

Basic: What experimental variables most affect yield in coupling reactions?

Answer:

Key variables include:

- Solvent choice : DMF > DMSO due to better nucleophilicity of the aminopiperidine.

- Temperature : 80–100°C for optimal kinetics without decomposition.

- Catalyst : Use K₂CO₃ as a base to deprotonate amines and drive the reaction .

Advanced: How can conflicting theoretical and experimental results be reconciled?

Answer:

- Multiscale modeling : Combine DFT (for electronic effects) and MD (for conformational sampling) to explain deviations in reaction outcomes.

- Design of Experiments (DoE) : Statistically isolate factors (e.g., solvent polarity, steric bulk) causing discrepancies between predicted and observed yields .

- In situ spectroscopy (e.g., ReactIR) monitors intermediate formation to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.